Ténatoprazole

Vue d'ensemble

Description

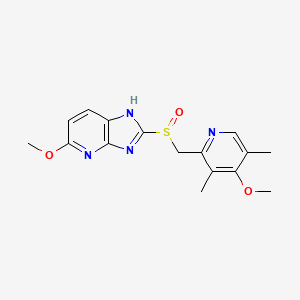

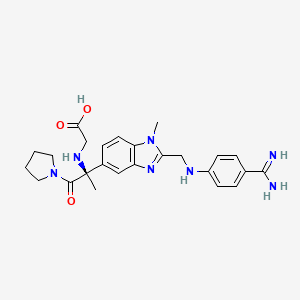

Tenatoprazole is a proton pump inhibitor that has been developed as a potential treatment for conditions such as reflux oesophagitis and peptic ulcers . It was invented by Mitsubishi Tanabe Pharma and is characterized by its imidazopyridine ring, which distinguishes it from other proton pump inhibitors that typically contain a benzimidazole moiety . Tenatoprazole has a significantly longer half-life compared to other proton pump inhibitors, making it a promising candidate for prolonged acid suppression .

In Vivo

Tenatoprazole has been studied in several animal models of acid-related diseases. In rats, Tenatoprazole was found to reduce gastric acid secretion and to reduce the incidence of gastric ulcers. In a study of rats with gastric ulcers, Tenatoprazole was found to reduce the severity of the ulcers and to reduce the incidence of re-ulceration. In a study of dogs with GERD, Tenatoprazole was found to reduce the severity of the GERD symptoms.

In Vitro

Tenatoprazole has also been studied in vitro. In a study of human gastric cells, Tenatoprazole was found to inhibit gastric acid secretion in a dose-dependent manner. In a study of human gastric mucosal cells, Tenatoprazole was found to reduce the release of inflammatory cytokines.

Mécanisme D'action

Tenatoprazole exerts its effects by inhibiting the hydrogen-potassium adenosine triphosphatase enzyme (H+/K±ATPase) located on the parietal cells of the stomach lining . By binding to this enzyme, tenatoprazole prevents the final step in the production of gastric acid, thereby reducing acid secretion . This mechanism is similar to other proton pump inhibitors, but tenatoprazole’s unique imidazopyridine structure allows for a longer duration of action .

Similar Compounds:

- Omeprazole

- Lansoprazole

- Pantoprazole

- Rabeprazole

- Esomeprazole

Comparison: Tenatoprazole differs from these compounds primarily in its chemical structure and pharmacokinetic properties. While most proton pump inhibitors contain a benzimidazole ring, tenatoprazole has an imidazopyridine ring . This structural difference contributes to its longer half-life, which is about seven times longer than that of other proton pump inhibitors . This prolonged half-life allows for more sustained acid suppression, making tenatoprazole a unique and potentially more effective treatment option for acid-related disorders .

Activité Biologique

Tenatoprazole has been found to have a high degree of acid suppression. In a study of rats, Tenatoprazole was found to reduce gastric acid secretion by up to 95%. In a study of dogs, Tenatoprazole was found to reduce the severity of GERD symptoms by up to 80%.

Biochemical and Physiological Effects

In addition to its acid-suppressing effects, Tenatoprazole has been found to have other biochemical and physiological effects. In a study of rats, Tenatoprazole was found to increase the production of gastric mucin and to reduce the production of inflammatory cytokines. In a study of dogs, Tenatoprazole was found to reduce the production of gastrin and to reduce the production of pepsin.

Avantages Et Limitations Des Expériences En Laboratoire

The use of Tenatoprazole in laboratory experiments has several advantages. Tenatoprazole has been found to have a high degree of acid suppression and is used to reduce gastric acid secretion in patients with GERD, PUD, and other acid-related diseases. Tenatoprazole is also relatively inexpensive and easy to obtain. The main disadvantage of using Tenatoprazole in laboratory experiments is that it is not as potent as some other PPIs, such as omeprazole.

Orientations Futures

There are several potential future directions for the use of Tenatoprazole in laboratory experiments. One potential direction is to explore the use of Tenatoprazole in combination with other PPIs to increase their efficacy. Another potential direction is to explore the use of Tenatoprazole in combination with other drugs to reduce the side effects associated with PPIs. Additionally, further research could be conducted to explore the potential use of Tenatoprazole in the treatment of other acid-related diseases, such as Helicobacter pylori infection. Finally, further research could be conducted to explore the potential use of Tenatoprazole in the prevention of gastric cancer.

Applications De Recherche Scientifique

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Tenatoprazole binds at the catalytic subunit of the gastric acid pump with a stoichiometry of 2.6 nmol mg (-1) of the enzyme in vitro . In vivo, maximum binding of tenatoprazole was 2.9 nmol mg (-1) of the enzyme at 2 h after IV administration .

Cellular Effects

The active species of Tenatoprazole binds to luminally accessible cysteines of the gastric H+,K+ -ATPase resulting in disulfide formation and acid secretion inhibition .

Molecular Mechanism

The binding sites of Tenatoprazole are in the TM5/6 region at Cys813 and Cys822 as shown by tryptic and thermolysin digestion of the ATPase labeled by Tenatoprazole .

Temporal Effects in Laboratory Settings

Decay of Tenatoprazole binding on the gastric H+,K+ -ATPase consisted of two components. One was relatively fast, with a half-life 3.9 h due to reversal of binding at cysteine 813, and the other was a plateau phase corresponding to ATPase turnover reflecting binding at cysteine 822 that also results in sustained inhibition in the presence of reducing agents in vitro .

Dosage Effects in Animal Models

The stability of inhibition and the long plasma half-life of Tenatoprazole should result in prolonged inhibition of acid secretion as compared to omeprazole .

Metabolic Pathways

The metabolic pathways of Tenatoprazole involve its conversion to the active sulfenamide or sulfenic acid by acid in the secretory canaliculus of the stimulated parietal cell of the stomach .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tenatoprazole involves the formation of its core imidazopyridine structure. One common method includes the reaction of 2-chloro-5-methoxy-3,5-dimethylpyridine with sodium methoxide to form the corresponding methoxy derivative. This intermediate is then reacted with 2-mercaptoimidazole under basic conditions to yield tenatoprazole .

Industrial Production Methods: Industrial production of tenatoprazole typically involves large-scale synthesis using similar reaction pathways as described above. The process includes purification steps such as recrystallization and chromatography to ensure the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Tenatoprazole undergoes several types of chemical reactions, including oxidation and reduction. In the liver, it is metabolized primarily by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 .

Common Reagents and Conditions:

Oxidation: Tenatoprazole is oxidized to form tenatoprazole sulfone and 5′-hydroxy tenatoprazole.

Reduction: It can also be reduced to form tenatoprazole sulfide.

Major Products: The major metabolites of tenatoprazole include tenatoprazole sulfone, tenatoprazole sulfide, and 5′-hydroxy tenatoprazole .

Propriétés

IUPAC Name |

5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFDAUIVDSSISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046687 | |

| Record name | Tenatoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113712-98-4 | |

| Record name | Tenatoprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113712-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenatoprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113712984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenatoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-Imidazo[4,5-b]pyridine, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENATOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE0689TX2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

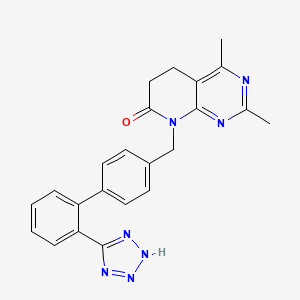

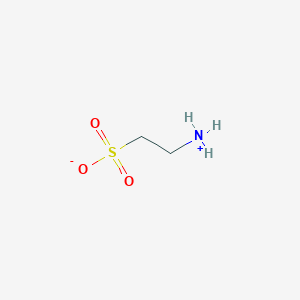

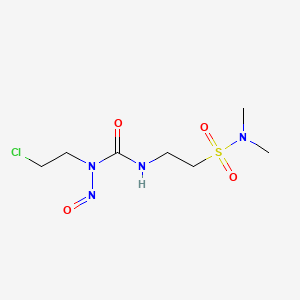

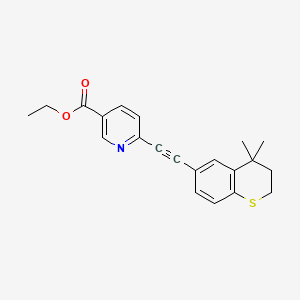

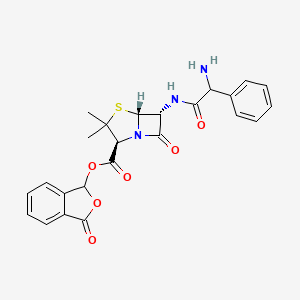

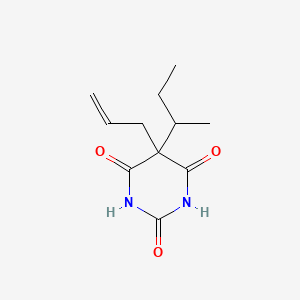

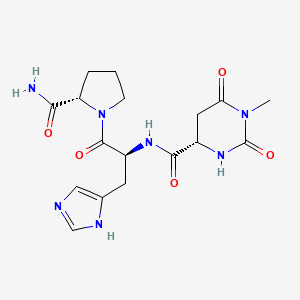

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)

![N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide](/img/structure/B1682929.png)

![3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1682930.png)